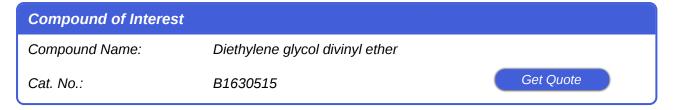


# Spectral Analysis of Diethylene Glycol Divinyl Ether: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **diethylene glycol divinyl ether** (DEGDE), a versatile monomer employed in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of DEGDE provide detailed information about its proton and carbon environments, respectively.

### <sup>1</sup>H NMR Spectral Data

The  ${}^{1}$ H NMR spectrum of **diethylene glycol divinyl ether** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.



| Proton Assignment                       | Chemical Shift (ppm) | Multiplicity        | Coupling Constant<br>(J) in Hz |
|---|----------------------|---------------------|--------------------------------|
| =CH <sub>2</sub> (trans)                | ~4.0                 | Doublet of doublets | ~14.5, ~2.0                    |
| =CH <sub>2</sub> (cis)                  | ~4.2                 | Doublet of doublets | ~7.0, ~2.0                     |
| =CH-O                                   | ~6.5                 | Doublet of doublets | ~14.5, ~7.0                    |
| -O-CH <sub>2</sub> -CH <sub>2</sub> -O- | ~3.7                 | Triplet             |                                |
| -O-CH <sub>2</sub> -CH=                 | ~3.8                 | Triplet             | _                              |

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment                       | Chemical Shift (ppm) |  |
|---|----------------------|--|
| =CH <sub>2</sub>                        | ~86.5                |  |
| =CH-O                                   | ~151.7               |  |
| -O-CH <sub>2</sub> -CH <sub>2</sub> -O- | ~69.5                |  |
| -O-CH <sub>2</sub> -CH=                 | ~70.8                |  |

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of DEGDE shows characteristic absorption bands corresponding to its ether and vinyl groups.



| Wave Number (cm <sup>-1</sup> ) | Vibrational Mode | Functional Group |
|---------------------------------|------------------|------------------|
| ~3100                           | C-H stretch      | Vinyl (=C-H)     |
| ~2900-2850                      | C-H stretch      | Alkane (-C-H)    |
| ~1620                           | C=C stretch      | Vinyl (C=C)      |
| ~1200                           | C-O-C stretch    | Ether            |
| ~1100                           | C-O stretch      | Ether            |
| ~960, ~820                      | =C-H bend        | Vinyl            |

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of DEGDE provides information about its molecular weight and fragmentation pattern. The data presented here was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Possible Fragment Ion                          |
|-----|------------------------|--|
| 43  | High                   | [C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup> |
| 45  | Base Peak              | [C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> |
| 117 | Moderate               | [M - C₂H₃O] <sup>+</sup>                       |
| 158 | Low                    | [M]+ (Molecular Ion)                           |

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectral data presented.

### NMR Spectroscopy

• Sample Preparation: A small amount of **diethylene glycol divinyl ether** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.



- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

#### **ATR-FTIR Spectroscopy**

- Sample Preparation: A drop of liquid diethylene glycol divinyl ether is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance.

#### **Electron Ionization Mass Spectrometry (EI-MS)**

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The volatile compound is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

### **Molecular Structure and Spectral Correlation**

The following diagram illustrates the structure of **diethylene glycol divinyl ether** with atom numbering to facilitate the correlation with the NMR data.



Caption: Molecular structure of diethylene glycol divinyl ether.

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#### References

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